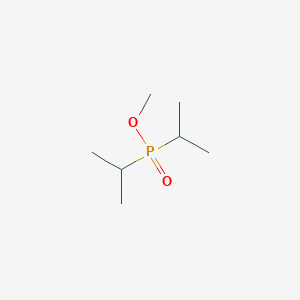

Methyl dipropan-2-ylphosphinate

Description

Properties

CAS No. |

18632-46-7 |

|---|---|

Molecular Formula |

C7H17O2P |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2-[methoxy(propan-2-yl)phosphoryl]propane |

InChI |

InChI=1S/C7H17O2P/c1-6(2)10(8,9-5)7(3)4/h6-7H,1-5H3 |

InChI Key |

KFZZWGGIILOBLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(=O)(C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Methyl diisopropylphosphinate can be synthesized through various methods. One common synthetic route involves the gradual addition of triisopropyl phosphite to methyl iodide, followed by distillation . This method ensures the formation of the desired phosphinate compound with high purity. Industrial production methods often utilize similar reaction conditions but on a larger scale, employing continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Methyl diisopropylphosphinate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Scientific Research Applications

Methyl diisopropylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl diisopropylphosphinate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes by forming stable complexes with them, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Limitations

Biological Activity

Methyl dipropan-2-ylphosphinate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluations, and molecular interactions of this compound, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of dipropanolamine with phosphorus oxychloride, followed by methylation. This method results in a compound that can be further modified to enhance its biological properties.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined through agar diffusion and broth dilution methods.

| Microorganism | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | 0.83 |

| Candida albicans | 0.83 |

These results indicate that this compound exhibits significant inhibitory effects against these microorganisms, comparable to or better than standard antibiotics like ciprofloxacin .

2.2 Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The IC50 values were determined after 72 hours of exposure, revealing that the compound has a lower toxicity profile on BALB/c 3T3 cells compared to HaCat cells.

| Cell Line | IC50 (μM) |

|---|---|

| HaCat | >50 |

| BALB/c 3T3 | >100 |

These findings suggest a favorable safety profile for potential therapeutic applications .

3. Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms, such as MurD and DNA gyrase. The binding energies and interactions were compared to established drugs like ciprofloxacin.

Key Findings:

- Binding Energy : this compound demonstrated strong binding affinity towards MurD with comparable energy levels to ciprofloxacin.

- Hydrogen Bonds : The compound formed critical hydrogen bonds with key amino acids in the active site of DNA gyrase, which is essential for its antibacterial activity.

4. Case Studies

Several case studies highlight the application of this compound in pharmaceutical formulations:

- Antimicrobial Formulations : A case study demonstrated the use of this compound in developing new antimicrobial agents targeting resistant strains of bacteria.

- Cancer Therapeutics : Research has indicated that modifications of this compound can enhance its anticancer properties by inhibiting mitochondrial functions in cancer cells .

5. Conclusion

This compound exhibits significant biological activity, particularly as an antimicrobial agent with a favorable toxicity profile. Its ability to interact with crucial bacterial enzymes positions it as a candidate for further development in pharmaceutical applications. Future research should focus on optimizing its structure to enhance efficacy and explore additional therapeutic uses.

Q & A

Q. What are the recommended synthetic routes for Methyl dipropan-2-ylphosphinate, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution reactions involving phosphorous acid derivatives and alcohols/amines. A common method involves reacting diethyl methylformylphosphonate with isopropyl alcohols under basic conditions (e.g., LiN(iPr)₂ in THF) to form the phosphonate ester . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction kinetics.

- Temperature : Room temperature (25°C) minimizes side reactions like hydrolysis.

- Catalysts : Strong bases (e.g., LiN(iPr)₂) deprotonate intermediates, accelerating esterification . Table 1 : Synthetic Conditions Comparison

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| LiN(iPr)₂ | THF | 25 | 75-85 | |

| NaH | DMF | 40 | 60-70 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 31P NMR : Critical for confirming the phosphonate structure. A singlet near δ 20-25 ppm indicates the P=O group .

- 1H/13C NMR : Isopropyl groups appear as doublets (δ 1.2-1.4 ppm for CH₃; δ 3.5-4.0 ppm for CH) .

- X-ray Diffraction (XRD) : Resolves steric effects and molecular conformation (e.g., bond angles ~109.5° for tetrahedral phosphorus) .

- IR Spectroscopy : P=O stretches at 1250-1300 cm⁻¹ and P-O-C at 950-1050 cm⁻¹ .

Q. What are the primary safety considerations when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2-8°C to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity?

The isopropyl groups introduce steric hindrance, slowing nucleophilic attacks at the phosphorus center. Electron-withdrawing P=O groups polarize adjacent bonds, enhancing electrophilicity. For example:

- Nucleophilic Substitution : Bulkier nucleophiles (e.g., tert-butoxide) show lower reactivity due to steric clashes .

- Hydrolysis Resistance : The methyl group stabilizes the phosphonate ester against aqueous hydrolysis compared to ethyl analogs .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Meta-Analysis : Apply PRISMA guidelines (Preferred Reporting Items for Systematic Reviews) to assess study quality and heterogeneity .

- Dose-Response Studies : Establish clear concentration thresholds for observed effects (e.g., enzyme inhibition in ).

- Reproducibility Checks : Validate results across multiple cell lines or in vivo models to rule out context-dependent effects.

Q. Can computational models predict the crystal packing behavior of this compound?

Yes. Density Functional Theory (DFT) simulations using parameters like lattice energy (ΔH ~ -150 kJ/mol) and van der Waals interactions can replicate XRD-observed packing patterns (e.g., herringbone arrangements in ). Key parameters include:

- Torsional angles between isopropyl groups.

- Intermolecular distances (3.5-4.0 Å for P=O…H-C interactions) .

Methodological Guidance for Data Contradictions

- Synthetic Yield Discrepancies : Compare solvent purity (e.g., anhydrous vs. wet THF) and catalyst freshness. Trace water can hydrolyze intermediates, reducing yields .

- Biological Activity Variability : Standardize assay conditions (pH, temperature) and use internal controls (e.g., reference inhibitors in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.